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Quantitative Pharmacological Data

The core of the SAR analysis lies in the quantitative data from in vitro functional assays and in vivo

behavioral studies. The table below compares key pharmacological metrics for 4-AcO-EPT and its

deacetylated metabolite, 4-HO-EPT [1] [2].

Compound
In Vitro 5-HT2A
EC₅₀ (nM)

In Vivo HTR Potency
(mg/kg)

5-HT2A Agonist
Efficacy

Prodrug
Relationship

4-AcO-EPT 24.0 [2] ~5.6 (estimated) [1] Partial to Full

Agonist [1]

Yes (for 4-HO-

EPT) [1]

4-HO-EPT 4.24 [2] Similar to 4-AcO-EPT

[1]

Partial to Full

Agonist [1]

Active Metabolite

To provide a broader SAR context, the following table compares 4-AcO-EPT with other common 4-

substituted tryptamines. A general trend shows that O-acetylation reduces in vitro potency by

approximately 10-20 fold compared to the 4-hydroxy analog, but this difference diminishes in vivo due to

metabolic conversion [1] [3].
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Compound
Name

Substituents
Approx. In Vitro 5-
HT2A EC₅₀ (nM)*

Key SAR Insight

Psilocin (4-HO-
DMT)

4-OH, N,N-

Dimethyl

~6.9 [1] Benchmark compound

4-AcO-DMT 4-AcO, N,N-

Dimethyl

~69 [1] Demonstrates ~10-fold drop from

Psilocin

4-HO-MET 4-OH, N-Methyl-N-

Ethyl

Data from table [1] Asymmetric N-alkyl can maintain

high potency

4-HO-DiPT 4-OH, N,N-

Diisopropyl

Data from table [1] Bulky N-alkyl groups can lower 5-

HT2C potency

Note: EC₅₀ values are approximate and based on calcium mobilization assays. Specific values for all 17

compounds in the study can be found in the source material [1].

Detailed Experimental Protocols

The comparative data is derived from standardized experimental protocols designed to evaluate psychedelic

drug activity [1].

In Vitro Functional Assays: Calcium mobilization assays were conducted in HEK293 cells

expressing human 5-HT receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C). Cells were loaded with a
calcium-sensitive fluorescent dye. After agonist stimulation (application of the test compound), the

resulting increase in intracellular calcium was measured as a fluorescence signal. Concentration-
response curves were generated to determine EC₅₀ (half-maximal effective concentration) and

agonist efficacy [1].
In Vivo Behavioral Studies: The head-twitch response (HTR) in C57BL/6J mice was used as a

behavioral proxy for 5-HT2A receptor activation. Mice were administered the test compounds
intraperitoneally, and HTR counts were recorded. Dose-response relationships were analyzed to

determine behavioral potency [1].

Metabolic Pathway and Experimental Workflow
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The relationship between 4-AcO-EPT, its active metabolite, and the experimental workflow can be

visualized as a pathway. The following diagram illustrates this process, created according to your

specifications using DOT language.

In Vivo Metabolism & Behavioral Response In Vitro Assessment
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Key SAR Insights and Conclusion

The experimental data reveals several critical insights into the SAR of 4-substituted tryptamines [1] [3]:

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s11217290?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8033608/
https://psychedelicreview.com/scientists-investigate-the-structure-activity-relationship-of-psilocybin-analogs/
https://www.smolecule.com/products/s11217290?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Prodrug Mechanism: The stark difference between the low in vitro potency of 4-AcO-EPT and its

high in vivo behavioral potency strongly supports its classification as a prodrug. It requires
enzymatic deacetylation (likely by esterases) in the body to become the active metabolite 4-HO-EPT

[1].
N-Alkyl Substitution Effects: The study found that compounds with bulkier N-alkyl substituents

(e.g., N,N-diisopropyl) could exhibit lower potency at the 5-HT2C receptor and higher efficacy at
the 5-HT2B receptor. This highlights the role of N-substituents in driving receptor-subtype selectivity

[1].
Psilocybin-like Profile: Despite the modifications, 4-AcO-EPT and its analogs display

pharmacological and behavioral properties that are consistent with classic serotonergic hallucinogens
like psilocybin, primarily mediated through 5-HT2A receptor activation [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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